molecular formula C19H24N2O2S B2884484 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034517-11-6

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No. B2884484
CAS RN: 2034517-11-6
M. Wt: 344.47
InChI Key: QXEIQTDQJGAPCE-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, also known as MBTU, is an organic compound that has gained attention in scientific research due to its potential applications in various fields. MBTU is a urea derivative, and its chemical structure consists of a benzyl group, a cyclopentylmethyl group, and a thiophene group attached to a urea moiety.

Scientific Research Applications

Synthesis and Analytical Applications

A significant application of this compound is in the synthesis of deuterium-labeled analogs for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. For example, AR-A014418, which is closely related to the chemical structure , has been synthesized in a deuterium-labeled form. This process involves multiple steps starting from commercially available precursors to achieve a compound with high chemical and isotopic purity. Such labeled compounds are invaluable in drug absorption, distribution, and pharmacokinetics studies due to their utility in accurately quantifying the parent molecule in complex biological matrices (Liang et al., 2020).

Potential in Drug Discovery

The compound's related analogs have been investigated for their potential as acetylcholinesterase inhibitors, indicating a possible application in the treatment of neurodegenerative disorders such as Alzheimer's disease. By optimizing the spacer length and substituents, researchers aim to enhance the inhibitory activity, highlighting the compound's role in the development of new therapeutics (Vidaluc et al., 1995).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-17-6-4-15(5-7-17)12-20-18(22)21-14-19(9-2-3-10-19)16-8-11-24-13-16/h4-8,11,13H,2-3,9-10,12,14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEIQTDQJGAPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

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